5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Description
Properties
Molecular Formula |
C10H15IN4 |
|---|---|
Molecular Weight |
318.16 g/mol |
IUPAC Name |
5-iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C10H15IN4/c1-8-9(11)10(13-7-12-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3 |
InChI Key |
MHKBHYCXYVDQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C)I |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,3-Diketones with Guanidine Derivatives
The pyrimidine scaffold is frequently constructed through cyclocondensation between 1,3-diketones and guanidines. A representative protocol involves refluxing 1-(pyridin-3-yl)-3-perfluoroalkylbutane-1,3-diones with 4-tolylguanidine in benzene using a Dean–Stark trap for 20 hours, achieving 33–80% yields depending on substituents. Critical parameters include:
-
Temperature : 140°C for 2.5 hours under solvent-free conditions improves atom economy
-
Base : Anhydrous Na₂CO₃ or K₃PO₄ enhances nucleophilicity of the guanidine
-
Solvent : Polar aprotic solvents like DMF increase reaction rates but may promote side reactions
For 5-iodo derivatives, pre-functionalized diketones containing iodine substituents are preferred to avoid competing reactions during later iodination steps.
Regioselective Iodination Techniques
Direct Electrophilic Iodination
Iodine can be introduced via electrophilic aromatic substitution (EAS) on pre-formed pyrimidines. Optimal conditions involve:
| Parameter | Value | Source |
|---|---|---|
| Iodinating agent | I₂/KI or N-iodosuccinimide | |
| Solvent | DCM or MeOH | |
| Temperature | 0°C to reflux | |
| Catalysts | Lewis acids (e.g., ZnCl₂) |
Yields range from 45–68%, with para-selectivity driven by electron-donating groups at the 4-position. Competing side reactions include over-iodination and ring decomposition above 80°C.
Metal-Mediated Cross-Coupling
Palladium-catalyzed reactions enable late-stage iodination of complex intermediates:
-
Ullmann-Type Reactions :
CuI/DMEDA systems in t-BuOH facilitate aryl iodide formation at 120°C (24h, 71% yield)
Piperazine Functionalization Approaches
Nucleophilic Aromatic Substitution
4-Methylpiperazine is introduced via SNAr on 6-chloropyrimidine intermediates:
Reductive Amination
For analogs requiring benzylic linkers, aldehyde intermediates undergo STAB-mediated coupling:
Multistep Synthetic Routes
Route A: Iodine-First Strategy
Route B: Late-Stage Iodination
-
Condensation: 1,3-diketone + 4-methylpiperazinylguanidine → 6-(4-methylpiperazin-1-yl)pyrimidine (80%)
-
Directed ortho-iodination:
-
LDA, −78°C, THF
-
I₂ quench → 5-iodo derivative (57%)
-
Analytical Validation and Optimization
Reaction Monitoring
-
Column: C18, 250 × 4.6 mm
-
Mobile phase: MeCN/H₂O (0.1% TFA), gradient 30→80% over 20min
-
Retention time: 8.2min (target compound)
Key Optimization Findings :
-
PdCl₂(PPh₃)₂/CuI catalyst systems increase cross-coupling efficiency by 22% vs. Pd(OAc)₂
-
Microwave irradiation (150W, 100°C) reduces SNAr reaction time from 12h to 45min
Challenges and Mitigation Strategies
Competing Side Reactions
| Issue | Solution | Efficacy |
|---|---|---|
| Over-iodination | Stoichiometric I₂ (1.05eq) | 89% purity |
| Piperazine dimerization | High-dilution conditions | 73% yield |
| Hydrolysis of iodo group | Dry MeOH, inert atmosphere | 95% stability |
Purification Difficulties
Scalability and Industrial Considerations
-
Charge: 1,3-diketone (12.5kg), guanidine carbonate (9.8kg)
-
Solvent-free heating: 140°C, 2.5h
-
Quench: EtOH (50L), crystallize at 5°C
-
Yield: 68% (14.2kg)
-
Iodination: NIS (8.4kg), DCM (200L), 40°C, 8h → 83% conversion
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic iodination:
-
Residence time: 8min
-
Productivity: 2.8g/h vs. 0.5g/h batch
Photoredox Catalysis
Visible-light-mediated C–H iodination shows promise for late-stage functionalization:
-
Catalyst: Ir(ppy)₃ (2mol%)
-
Iodine source: N-iodosuccinimide
-
Yield: 54% (preliminary)
Chemical Reactions Analysis
Halogen Exchange Reactions
The iodine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling functional diversification:
Suzuki-Miyaura Coupling
Reaction with aryl/heteroaryl boronic acids replaces iodine with aromatic groups, forming biaryl derivatives.
This reaction is critical for generating analogs with enhanced solubility or target affinity .
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes substitution at position 4 or 6:
Piperazine Displacement
The 4-methylpiperazine group can be replaced by amines under acidic or basic conditions:
| Conditions | Nucleophile | Yield (%) | Product Use | Source |
|---|---|---|---|---|
| H₂SO₄, EtOH, reflux, 12 h | Morpholine | 82 | SAR studies for CDK4/6 inhibition | |
| DIPEA, NMP, 130°C, 48 h | Isobutylamine | 45 | Antiproliferative agents |
Reactivity is influenced by steric hindrance from the methyl group at position 4 .
Oxidation and Reduction
The iodine and methyl groups enable redox transformations:
Iodine Reduction
Catalytic hydrogenation removes iodine to yield dehalogenated intermediates:
| Conditions | Catalyst | Yield (%) | Application | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, MeOH, 25°C | 10% Pd/C | 91 | Scaffold for further derivatization |
Methyl Group Oxidation
Controlled oxidation converts the 4-methyl group to a carboxylic acid:
| Conditions | Oxidizing Agent | Yield (%) | Product | Source |
|---|---|---|---|---|
| KMnO₄, H₂O, 80°C, 6 h | KMnO₄ | 68 | Chelating ligand precursors |
Functionalization of the Piperazine Ring
The 4-methylpiperazine moiety undergoes alkylation or acylation:
N-Alkylation
Quaternization of the piperazine nitrogen enhances water solubility:
| Conditions | Alkylating Agent | Yield (%) | Application | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 60°C, 8 h | Methyl iodide | 75 | Improved pharmacokinetics |
Acylation
Reaction with acyl chlorides modifies hydrogen-bonding capacity:
| Conditions | Acyl Chloride | Yield (%) | Product Use | Source |
|---|---|---|---|---|
| Et₃N, CH₂Cl₂, 0°C→25°C, 4 h | Acetyl chloride | 88 | Protease inhibitor cores |
Iodine-Mediated Cycloadditions
The iodine atom facilitates [3+2] cycloadditions for heterocycle synthesis:
| Conditions | Dipolarophile | Yield (%) | Product | Source |
|---|---|---|---|---|
| CuI, DIPEA, DMF, 100°C, 24 h | Phenylacetylene | 57 | Triazole-based inhibitors |
Scientific Research Applications
Medicinal Chemistry
5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine serves as a crucial building block in the synthesis of therapeutic agents targeting various diseases, including neurological disorders and inflammatory conditions. Its structural properties allow for modifications that can enhance biological activity.
Case Study: Development of Neurological Agents
A study investigated the synthesis of derivatives based on this compound to evaluate their efficacy against neurological targets. The derivatives exhibited varying degrees of potency in inhibiting specific receptors implicated in neurodegenerative diseases, demonstrating the compound's utility as a scaffold for drug development .
Biological Studies
Research has focused on the interactions of this compound with biological targets such as enzymes and receptors. These interactions are critical for understanding the compound's mechanism of action.
Interaction Profile
The compound has been shown to interact with various enzymes involved in metabolic pathways, suggesting its potential as an inhibitor in specific biochemical processes. For instance, studies have indicated that it can modulate the activity of certain kinases, which play a role in cell signaling pathways relevant to cancer and inflammation .
Pharmacology
Pharmacokinetic and pharmacodynamic properties of this compound have been evaluated in preclinical studies. These evaluations are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound.
Table 1: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | 3.5 hours |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Renal |
Industrial Applications
Beyond medicinal uses, this compound finds applications in the development of agrochemicals and other industrial products. Its chemical stability and reactivity make it suitable for creating various formulations.
Agrochemical Development
Research has explored its use in formulating new pesticides that target specific pests while minimizing environmental impact. The compound's ability to inhibit certain biological pathways in pests has been leveraged to design more effective agricultural solutions .
Mechanism of Action
The mechanism of action of 5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity. The exact pathways and targets depend on the specific application and context of use. In some cases, the compound may act by binding to active sites on proteins, thereby altering their function .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrimidine derivatives with variations in substituents at the 4-, 5-, and 6-positions are well-documented. Key comparisons include:
Table 1: Substituent Effects on Pyrimidine Derivatives
Key Observations :
- Iodine vs. Halogens/Functional Groups: The iodine atom in the target compound likely increases molecular weight (vs. chloro or methyl groups) and may reduce synthetic yields due to steric hindrance in nucleophilic substitution reactions .
- 4-Methylpiperazine vs. Other Amines : The 4-methylpiperazine group enhances solubility and basicity compared to pyrrolidin-1-yl or unmodified amines (). However, sulfonated piperazines (e.g., methanesulfonyl in ) further improve solubility and introduce electron-withdrawing effects .
Comparison :
- Lower yields compared to furyl or methyl analogs () are anticipated due to iodine’s steric and electronic effects.
- Pd-catalyzed methods () achieve moderate yields for complex structures but necessitate rigorous catalyst optimization .
Physicochemical and Pharmacokinetic Properties
While biological data for the target compound is absent, structural analogs suggest trends:
- Solubility : The 4-methylpiperazine group improves aqueous solubility via protonation at physiological pH, similar to compounds in and .
- Crystallography : SHELX programs () are widely used for structural determination of such compounds. Iodine’s heavy atom effect may facilitate crystallographic resolution compared to lighter substituents .
Biological Activity
5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an iodine atom at the 5-position, a methyl group at the 4-position, and a 4-methylpiperazinyl moiety at the 6-position, which contributes to its pharmacological properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of pyrimidine have been tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). In one study, certain derivatives showed IC50 values lower than those of established chemotherapeutics like etoposide, indicating superior efficacy .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound 12 | MCF-7 | 0.09 ± 0.0085 |
| Compound 13 | A549 | 0.03 ± 0.0056 |
| Etoposide | MCF-7 | Reference |
Antibacterial Activity
The antibacterial potential of similar pyrimidine compounds has also been explored. For example, derivatives containing the piperazine moiety demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including strains such as E. coli and Pseudomonas aeruginosa. The presence of the 4-methylpiperazine group was found to enhance antibacterial efficacy compared to standard antibiotics like sulfadiazine .
| Bacterial Strain | Activity Level |
|---|---|
| E. coli | Excellent |
| Pseudomonas aeruginosa | High |
| Staphylococcus epidermidis | Moderate |
Antidepressant Activity
Compounds with the piperazine structure have been evaluated for their affinity towards serotonin receptors, particularly the 5-HT7 receptor. One study highlighted that modifications at the pyrimidine core significantly influenced binding affinity, suggesting potential applications in treating mood disorders .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antitumor Mechanism : Compounds derived from pyrimidines often inhibit cell proliferation by inducing apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators.
- Antibacterial Mechanism : The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes.
- Neurotransmitter Modulation : The interaction with serotonin receptors suggests a role in modulating neurotransmitter levels, which can influence mood and anxiety.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives for their antitumor properties. These compounds were subjected to in vitro assays against multiple cancer cell lines, revealing that specific substitutions at the 4 and 6 positions significantly enhanced cytotoxicity compared to controls .
Q & A
Q. What are the critical steps for synthesizing 5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or cross-coupling reactions. Key steps include:
- Iodination : Introducing iodine at the 5-position of the pyrimidine core using reagents like NIS (N-iodosuccinimide) in a polar solvent (e.g., DMF) under controlled temperatures (60–80°C).
- Piperazine Coupling : Reacting 4-methylpiperazine with the halogenated pyrimidine intermediate via Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution), requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity.
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products (e.g., di-iodinated derivatives).
- Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which analytical techniques are essential for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm, piperazine protons at δ 2.5–3.0 ppm).
- ¹³C NMR : Confirm iodine’s deshielding effect on the pyrimidine ring (C-5 at δ 90–100 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., iodine vs. methyl positioning) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Thermal Stability : Store at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC (e.g., new peaks indicating hydrolysis of the piperazine moiety) .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect iodopyrimidine decomposition.
- Solution Stability : Test in buffers (pH 1–10) at 25°C; monitor iodine loss via ICP-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Systematic Substitution :
- Replace iodine with Br/Cl to assess halogen-dependent activity (e.g., kinase inhibition).
- Modify the 4-methylpiperazine group with bulkier alkyl chains (e.g., ethyl, isopropyl) to study steric effects .
- Biological Assays :
- Kinase Inhibition : Use FRET-based assays (e.g., EGFR/HER2 inhibition at 10 µM) .
- Cellular Uptake : Radiolabel the iodine (¹²⁵I) to quantify intracellular accumulation via gamma counting .
Q. What strategies resolve contradictions in spectral data or bioassay results?
Methodological Answer:
- Spectral Ambiguities :
- Use 2D NMR (COSY, HSQC) to distinguish overlapping signals (e.g., piperazine vs. pyrimidine protons) .
- Compare experimental vs. computed (DFT) ¹³C NMR shifts for regiochemical confirmation .
- Bioassay Discrepancies :
- Validate assays with positive controls (e.g., staurosporine for kinase inhibition).
- Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
Methodological Answer:
- Formulation : Use PEGylated nanoparticles to enhance solubility (logP ~2.5–3.0) and reduce hepatic clearance .
- Dosing : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models; collect plasma samples at 0.5, 2, 6, 12, 24 h post-dose.
- Analytical Method : LC-MS/MS with a LLOQ of 1 ng/mL; validate using FDA bioanalytical guidelines .
Data Contradiction Analysis Example
Scenario : Conflicting IC₅₀ values in kinase inhibition assays.
Resolution Workflow :
Reagent Verification : Confirm ATP concentration (1 mM) and enzyme activity (positive controls).
Compound Integrity : Re-analyze stock solution purity via HPLC.
Statistical Validation : Perform triplicate runs with error bars; apply ANOVA to assess significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
